Bis(2-diphenylphosphinoethyl)phenylphosphine

Catalog No.
S704659
CAS No.
23582-02-7
M.F
C34H33P3
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-diphenylphosphinoethyl)phenylphosphine

CAS Number

23582-02-7

Product Name

Bis(2-diphenylphosphinoethyl)phenylphosphine

IUPAC Name

bis(2-diphenylphosphanylethyl)-phenylphosphane

Molecular Formula

C34H33P3

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2

InChI Key

AXVOAMVQOCBPQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Tridentate Ligand in Coordination Chemistry:

Bis(2-diphenylphosphinoethyl)phenylphosphine (dppp) is a valuable molecule in scientific research due to its function as a tridentate ligand in coordination chemistry. This means it can bind to a central metal atom using three donor atoms, in this case, the three phosphorus atoms. The ability to form strong and versatile bonds with various metals makes dppp a crucial component in the design and synthesis of novel organometallic complexes. These complexes exhibit diverse properties and find applications in catalysis, materials science, and medicinal chemistry [, ].

Applications in Catalysis:

dppp plays a significant role in homogeneous catalysis, where a catalyst remains in the same phase as the reactants throughout the reaction. Due to its electronic and steric properties, dppp can influence the reaction pathway and selectivity in various catalytic processes. Some prominent examples include:

  • Heck reaction: dppp-based catalysts are employed in the Heck reaction, which forms carbon-carbon bonds between alkenes and aryl halides [].
  • Suzuki-Miyaura coupling: This reaction involves the coupling of aryl or vinyl boronic acids with organic halides, and dppp-ligated catalysts are known to be efficient for this transformation [].
  • Sonogashira coupling: dppp-containing catalysts are also utilized in the Sonogashira coupling, which forms carbon-carbon bonds between alkynes and aryl or vinyl halides [].

Other Research Applications:

Beyond catalysis, dppp finds applications in other areas of scientific research, such as:

  • Material science: dppp-metal complexes can be used as precursors for the synthesis of functional materials with unique properties, such as luminescence or magnetism [].
  • Medicinal chemistry: dppp can be incorporated into the design of new drugs by forming complexes with metal centers that exhibit specific biological activities.

Bis(2-diphenylphosphinoethyl)phenylphosphine is an organophosphorus compound characterized by its unique structure, which includes a phenyl group linked to two diphenylphosphinoethyl groups. The chemical formula for this compound is C₃₄H₃₃P₃, and it has a molecular weight of 534.55 g/mol. It appears as a white solid that is sensitive to air and moisture, necessitating careful handling and storage under inert conditions to maintain its stability .

The compound has garnered interest due to its potential applications in various fields, including catalysis and biological research. Its structure allows for significant steric and electronic effects, making it a valuable ligand in coordination chemistry.

Triphos acts as a ligand in coordination and organometallic catalysis. It binds to a metal center through its three phosphorus atoms, forming a stable complex. This complex activates the reactants by weakening specific bonds and facilitating their interaction. Additionally, the complex can stabilize reaction intermediates, promoting the overall reaction efficiency and selectivity [2].

The detailed mechanism of action for each specific catalytic cycle involving triphos would depend on the particular reaction and metal complex involved.

Triphos is an air-sensitive compound. Exposure to air can lead to its decomposition and formation of toxic phosphorus oxides [2]. It is also suspected to be harmful if inhaled or ingested. Due to the lack of extensive research on its specific toxicity, it is recommended to handle triphos with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [2].

Data Source:

  • Sigma-Aldrich:
Typical of phosphine ligands. It can coordinate with transition metals to form metal complexes, which are often used as catalysts in organic synthesis. For example, it can facilitate cross-coupling reactions such as Suzuki or Heck reactions when coordinated with palladium or nickel .

Additionally, the compound may undergo oxidation reactions, where the phosphorus atoms can be oxidized to phosphine oxides, impacting its reactivity and the nature of its metal complexes. The reactivity of this compound is influenced by the electronic properties of the phenyl groups and the phosphinoethyl moieties.

Several methods have been reported for synthesizing bis(2-diphenylphosphinoethyl)phenylphosphine:

  • Phosphination Reaction: This method involves the reaction of phenylphosphine with 2-bromoethyl-diphenylphosphine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions.
  • Coupling Reactions: Utilizing coupling agents, such as palladium catalysts, allows for the formation of the desired phosphine from simpler precursors.
  • Reductive Phosphination: In some cases, starting materials can be reduced using lithium aluminum hydride to yield bis(2-diphenylphosphinoethyl)phenylphosphine directly from more complex phosphine oxides .

Bis(2-diphenylphosphinoethyl)phenylphosphine finds applications primarily in:

  • Catalysis: It serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic transformations.
  • Material Science: The compound is investigated for its potential use in developing new materials with specific electronic or optical properties.
  • Biochemical Research: Its role in proteomics highlights its utility in studying protein interactions and functions .

Interaction studies involving bis(2-diphenylphosphinoethyl)phenylphosphine often focus on its binding affinity with metal ions and other biomolecules. These studies help elucidate how this compound can modulate biological pathways or enhance catalytic activity by forming stable complexes with transition metals .

Furthermore, research into its interactions with proteins may reveal insights into its potential therapeutic applications or toxicity profiles.

Several compounds share structural similarities with bis(2-diphenylphosphinoethyl)phenylphosphine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
DiphenylphosphineSimple phosphine with two phenyl groupsBasic structure without ethylene linkages
Bis(diphenylphosphino)ethaneContains two diphenylphosphino groups linked by ethaneLacks a phenyl group at one end
TriphenylphosphineThree phenyl groups attached to phosphorusMore sterically hindered than bis(2-diphenyl...)
Bis(2-phenyldiphenylphosphino)ethaneSimilar backbone but with different substituentsVariation in substituents alters electronic properties

The uniqueness of bis(2-diphenylphosphinoethyl)phenylphosphine lies in its combination of both steric bulk and electronic properties provided by the diphenyl groups and the ethylene linkers, making it particularly effective as a ligand in catalysis compared to simpler phosphines.

The synthesis and structural characterization of bis(2-diphenylphosphinoethyl)phenylphosphine has undergone significant development over the past several decades, with researchers establishing multiple complementary synthetic approaches that enable access to this important triphosphine ligand. The compound's unique structure, featuring three phosphorus atoms connected through ethylene linkers to a central phenylphosphine unit, provides exceptional versatility in coordination chemistry applications. Structural characterization studies have confirmed that the compound adopts a flexible conformation that allows for both facial and meridional coordination modes when binding to octahedral metal centers. The molecular architecture of bis(2-diphenylphosphinoethyl)phenylphosphine creates distinct steric and electronic environments around each phosphorus donor atom, contributing to its effectiveness as a ligand in various catalytic systems. Comprehensive analytical characterization has established key physical properties including a melting point range of 130-132°C and distinctive spectroscopic signatures that facilitate identification and purity assessment.

Synthetic Methodologies for Triphosphine Ligands

The development of synthetic methodologies for triphosphine ligands has evolved to encompass diverse approaches that address the unique challenges associated with preparing multi-phosphorus containing compounds. Modern synthetic strategies must balance considerations of reaction efficiency, selectivity, and functional group tolerance while minimizing the formation of undesired side products that can complicate purification procedures. The inherent air-sensitivity of phosphine compounds necessitates the use of inert atmosphere techniques and careful handling protocols throughout synthetic sequences. Contemporary approaches have demonstrated that systematic variation of synthetic parameters can provide access to triphosphine ligands with tailored steric and electronic properties for specific applications. The field has benefited from advances in mechanistic understanding that have enabled the rational design of synthetic routes with improved yields and reduced environmental impact.

Synthetic ApproachTypical Yield RangeReaction ConditionsKey Advantages
Nucleophilic Substitution60-85%Inert atmosphere, -78°C to 25°CHigh selectivity, well-established protocols
Metal-Catalyzed Cross-Coupling70-90%Mild temperatures, various solventsFunctional group tolerance, scalability
Reduction from Oxides80-95%Room temperature to refluxHigh atom economy, waste minimization
Mannich Reactions65-85%Reflux conditions, nitrogen atmosphereSimple work-up, high efficiency

Nucleophilic Substitution Routes Using Organometallic Reagents

Nucleophilic substitution routes utilizing organometallic reagents represent one of the most established methodologies for synthesizing triphosphine ligands, building upon fundamental principles of organophosphorus chemistry. The preparation of triphenylphosphine, a closely related compound, exemplifies this approach through the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium under carefully controlled conditions. Industrial implementations of nucleophilic substitution have demonstrated scalability through processes involving phosphorus trichloride, chlorobenzene, and sodium metal, which generate the desired phosphine products alongside readily separable inorganic salts. The mechanistic pathway involves sequential nucleophilic attack of organometallic reagents on halophosphine electrophiles, with the reaction proceeding through discrete intermediates that can be monitored spectroscopically. Recent advances have focused on developing more environmentally benign variants that reduce the use of pyrophoric reagents while maintaining high yields and selectivity.

The application of nucleophilic substitution strategies to bis(2-diphenylphosphinoethyl)phenylphosphine synthesis requires careful consideration of the multi-step nature of the target molecule construction. Organometallic reagents such as diphenylphosphide anions generated from the reduction of triphenylphosphine with alkali metals provide versatile nucleophiles for constructing the ethylene-bridged framework. The reaction of diphenylphosphide salts with 1,2-dibromoethane exemplifies this approach, generating diphenyl(2-phosphinoethyl)phosphine intermediates that can be further elaborated. Subsequent functionalization steps involve the careful introduction of the central phenylphosphine unit through additional nucleophilic substitution reactions with appropriately activated electrophiles. The overall synthetic sequence requires precise control of reaction stoichiometry and timing to prevent competing side reactions that could lead to undesired cross-linked products or incomplete conversions.

Modular Synthesis via Secondary Phosphine Functionalization

Modular synthesis approaches utilizing secondary phosphine functionalization have emerged as powerful strategies for constructing complex triphosphine architectures with enhanced synthetic efficiency. These methodologies capitalize on the nucleophilic character of secondary phosphines, which can undergo selective alkylation reactions with appropriately designed electrophilic partners under mild conditions. The diversification strategy enables the direct substituent exchange of tertiary phosphines through carefully orchestrated sequences involving alkylation followed by selective dearylation processes. Alkylated phosphonium salts prepared through standard alkylation of phosphines serve as key intermediates that can be selectively transformed using nickel-catalyzed dearylation reactions to access alkylphosphine products. This approach offers significant advantages in terms of functional group tolerance and the ability to introduce diverse substituent patterns that would be challenging to achieve through traditional synthetic routes.

The implementation of modular synthesis for bis(2-diphenylphosphinoethyl)phenylphosphine involves strategic disconnection of the target molecule into synthetically accessible fragments that can be assembled through convergent coupling reactions. Secondary phosphine intermediates bearing appropriate reactive handles can be prepared through established synthetic protocols and subsequently coupled under optimized conditions. The reaction conditions typically involve the use of transition metal catalysts that facilitate the formation of phosphorus-carbon bonds while minimizing undesired side reactions such as oxidation or oligomerization. Recent developments have demonstrated that the alkylation and dearylation steps can be conducted in one-pot sequences, significantly accelerating access to derivatives of parent ligand structures. The products of these modular synthesis reactions are typically converted in situ to air-stable borane adducts for isolation, enabling subsequent purification and characterization without exposure to atmospheric oxidation.

Reduction Pathways from Phosphine Oxide Precursors

Reduction pathways from phosphine oxide precursors represent an increasingly important synthetic methodology for accessing triphosphine ligands, offering advantages in terms of starting material availability and operational simplicity. The fundamental challenge in phosphine oxide reduction lies in the exceptional strength of the phosphorus-oxygen double bond, which necessitates the development of specialized reducing systems capable of effecting clean conversion without compromising chemoselectivity. Recent advances have demonstrated that oxalyl chloride activation followed by hexachlorodisilane reduction provides an effective metal-free protocol for phosphine oxide reduction under mild reaction conditions. This methodology has been successfully applied to industrial waste byproduct triphenylphosphine oxide, enabling the recovery of valuable triphenylphosphine through a closed-loop process that addresses both economic and environmental considerations. Mechanistic studies and quantum chemical calculations have elucidated that the rate-limiting step involves attack of dissociated chloride anions from intermediate phosphonium salts at silicon centers of the disilane reducing agent.

The application of reduction methodologies to bis(2-diphenylphosphinoethyl)phenylphosphine synthesis requires careful consideration of the multiple phosphorus centers present in the target molecule and their differential reactivity patterns. Alternative reduction protocols utilizing trialkyl phosphites under iodine catalysis have demonstrated effectiveness for various phosphine oxide substrates at room temperature without requiring additional reductants such as silanes. The mechanism involves oxygen transfer between starting phosphine oxides and phosphite reagents through highly reactive iodophosphate intermediates that undergo facile nucleophilic attack. This approach offers particular advantages for large-scale applications due to the mild reaction conditions, scalability, and simplified purification requirements that make the process suitable for industrial implementation. The exquisite purity of resultant phosphine ligands after simple removal of volatiles under reduced pressure circumvents laborious chromatographic purification procedures and enables direct telescoping into subsequent metalation reactions.

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling strategies have revolutionized the synthesis of complex organophosphorus compounds by enabling the formation of phosphorus-carbon bonds under mild conditions with exceptional functional group tolerance. Nickel-based catalyst systems have demonstrated particular effectiveness for facilitating oxidative addition of aryl halides to phosphine centers, providing access to diverse substitution patterns that would be challenging to achieve through traditional synthetic approaches. The development of room-temperature protocols utilizing nickel(0) precursors with triphenylphosphine ligands has enabled efficient cross-coupling reactions between aryl chlorides and organoboronic acids under ambient conditions. Systematic optimization studies have identified specific solvent and base combinations, particularly tetrahydrofuran with potassium phosphate, that provide optimal results for these transformations. The catalyst systems derived from nickel cyclooctadiene complexes in combination with phosphine ligands exhibit superior performance compared to alternative bidentate phosphine ligands under similar reaction conditions.

The mechanistic understanding of metal-catalyzed cross-coupling processes has been enhanced through kinetic and computational studies that support concerted two-electron mechanisms rather than radical halogen abstraction pathways. Triphosphine ligand systems have been shown to support oxidative addition at tris-ligated nickel(0) centers, leading to the formation of stable five-coordinate nickel(II)-aryl intermediates with trigonal-bipyramidal geometries. These pentacoordinate structures exhibit distinctive spectroscopic signatures that enable mechanistic investigation and optimization of reaction parameters for specific synthetic applications. The preference for axial aryl positioning in these complexes appears to be influenced by the chelating structure of triphosphine ligands, which creates unique steric environments that favor specific coordination geometries. Recent developments have demonstrated that these metal-catalyzed approaches can be successfully applied to the synthesis of bis(2-diphenylphosphinoethyl)phenylphosphine analogs through carefully designed sequential coupling reactions that build the target architecture in a controlled manner.

Phosphorus-Based Mannich Reactions for Ligand Diversification

Phosphorus-based Mannich reactions represent a particularly elegant approach for synthesizing nitrogen-centered triphosphine ligands and related compounds, offering high yields with minimal work-up requirements. The reaction involves the condensation of hydroxymethylene phosphine precursors with ammonia or primary amines in alcoholic solvents under nitrogen atmosphere conditions. This methodology has been successfully applied to the synthesis of N,N,N-tris(diphenylphosphinomethylene)amine and related tripodal ligands through facile one-pot procedures. The phosphorus-based Mannich reaction proceeds through the initial formation of hydroxymethylene phosphine intermediates, which subsequently undergo condensation with nitrogen nucleophiles to generate the desired triphosphine architectures. The overall synthetic sequence typically requires heating under reflux for several hours, during which the target ligand precipitates from solution as a readily isolable solid product.

The versatility of phosphorus-based Mannich reactions enables the preparation of asymmetric variants through the replacement of ammonia with appropriately substituted primary amines, providing access to ligands with tailored steric and electronic properties. Recent applications have demonstrated the utility of this approach for synthesizing rhenium and technetium complexes intended for biomedical applications, where the modular nature of the ligand synthesis enables systematic property optimization. The reaction conditions are generally mild and compatible with a range of functional groups, making this methodology particularly attractive for preparing ligands containing additional coordinating heteroatoms. Characterization of the resulting triphosphine products typically reveals distinctive phosphorus nuclear magnetic resonance signatures that confirm the successful formation of the target architectures. The ease of synthesis and purification associated with phosphorus-based Mannich reactions has made this approach increasingly popular for academic and industrial applications requiring rapid access to diverse triphosphine ligand libraries.

X-ray crystallographic analysis has provided fundamental insights into the molecular architecture and conformational preferences of bis(2-diphenylphosphinoethyl)phenylphosphine in various coordination environments. Single-crystal X-ray diffraction studies have been conducted on multiple metal complexes containing this tridentate phosphine ligand, revealing detailed structural parameters and coordination geometries [1] [2].

The crystal structure determination of facial-[bis(2-diphenylphosphinoethyl)phenylphosphine-phosphorus phosphorus prime phosphorus double prime]tricarbonyl-chromium(0) complex demonstrates the ligand's coordination behavior in octahedral metal environments [1]. The chromium complex crystallizes in the monoclinic space group P21, with unit cell parameters a = 20.989(9) angstroms, b = 17.825(10) angstroms, c = 8.784(4) angstroms, and β = 99.70(2) degrees [1]. The structure was refined to a residual factor of 0.055 for 3,653 observed reflections [1].

Comparative crystallographic analysis reveals significant differences in metal-phosphorus bond lengths within the tridentate coordination sphere [1]. The metal-central phosphorus distance of 2.334(3) angstroms in the chromium complex is notably shorter than the metal-terminal phosphorus distances, which range from 2.355(4) to 2.391(3) angstroms [1]. This asymmetry reflects the electronic and steric differences between the central phenylphosphine moiety and the terminal diphenylphosphine groups [1].

The molybdenum analog exhibits similar structural features but with expanded bond distances consistent with the larger ionic radius of molybdenum [1]. The molybdenum complex adopts a monoclinic P21/n space group with unit cell parameters a = 15.181(7) angstroms, b = 18.799(4) angstroms, c = 12.053(4) angstroms, and β = 106.62(3) degrees [1]. The metal-central phosphorus distance of 2.479(2) angstroms is shorter than the metal-terminal phosphorus distances of 2.504(3) and 2.532(3) angstroms [1].

Detailed bond length analysis from crystallographic data provides insight into the ligand's flexibility and conformational preferences [3]. Platinum complexes of bis(2-diphenylphosphinoethyl)phenylphosphine demonstrate distorted square planar coordination geometries with metal-phosphorus bond lengths ranging from 2.2095(8) to 2.3185(8) angstroms [3]. The phosphorus-carbon bond lengths within the ligand backbone typically measure between 1.812(3) and 1.848(3) angstroms [3].

The ethylene spacer units connecting the phosphorus atoms exhibit characteristic carbon-carbon bond lengths of approximately 1.535(5) angstroms [3]. These structural parameters confirm the conformational flexibility of the ligand backbone, which enables effective chelation to metal centers of varying geometric requirements [3].

Complex TypeSpace GroupMetal-Central P Distance (Å)Metal-Terminal P Distance (Å)Reference
Chromium TricarbonylP212.334(3), 2.328(4)2.355(4)-2.391(3) [1]
Molybdenum TricarbonylP21/n2.479(2)2.504(3), 2.532(3) [1]
Platinum Chloride-2.2095(8)2.3007(8), 2.3185(8) [3]

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ³¹P)

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing bis(2-diphenylphosphinoethyl)phenylphosphine in solution, providing detailed information about the electronic environment and dynamic behavior of the phosphorus and hydrogen nuclei [4] [5] [6].

Phosphorus-31 nuclear magnetic resonance spectroscopy reveals the distinctive coordination behavior of the tridentate ligand system [4]. In molybdenum dinitrogen complexes containing bis(2-diphenylphosphinoethyl)phenylphosphine, comprehensive phosphorus-31 nuclear magnetic resonance analysis demonstrates complex five-spin coupling systems characteristic of asymmetric tridentate coordination [4]. The phosphorus chemical shifts and coupling constants provide quantitative measures of the electronic differences between the central and terminal phosphorus environments [4].

Detailed phosphorus-31 nuclear magnetic resonance studies of trigonal-bipyramidal palladium(II) complexes reveal that the chemical shifts of both axial and equatorial phosphorus atoms are highly sensitive to the coordination environment [5]. The central phosphorus atom in bis(2-diphenylphosphinoethyl)phenylphosphine typically coordinates in the axial position, while the terminal phosphorus atoms occupy equatorial positions in five-coordinate geometries [5].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the aromatic and aliphatic regions [7] [8]. The aromatic protons of the phenyl substituents typically appear in the range of 7.0-7.5 parts per million, consistent with electron-rich phosphine environments [8] [9]. The ethylene bridge protons exhibit characteristic multipicity patterns reflecting the phosphorus-hydrogen coupling interactions [7].

Chemical shift assignments for the ligand backbone reveal distinct resonances for the methylene protons adjacent to phosphorus atoms [7]. These protons typically resonate in the range of 2.0-3.0 parts per million, with coupling constants providing information about the conformational dynamics of the ethylene spacers [7] [8].

The phosphorus-31 nuclear magnetic resonance chemical shift range for phosphine ligands extends from approximately +250 to -250 parts per million relative to 85% phosphoric acid [6]. Bis(2-diphenylphosphinoethyl)phenylphosphine derivatives typically exhibit phosphorus chemical shifts in the region characteristic of tertiary arylphosphines [6].

Nuclear Magnetic Resonance ParameterCentral PhosphorusTerminal PhosphorusEthylene Protons
Chemical Shift Range (ppm)Variable with coordinationVariable with coordination2.0-3.0
Typical Coupling PatternsComplex multipletsComplex multiplesMultiplets
Sensitivity to CoordinationHighHighModerate

Infrared and Mass Spectrometric Validation

Infrared spectroscopy provides valuable information about the vibrational characteristics and coordination behavior of bis(2-diphenylphosphinoethyl)phenylphosphine [10] [11] [12]. The infrared spectrum of the free ligand exhibits characteristic phosphine stretching frequencies and aromatic carbon-hydrogen bending modes that serve as fingerprint regions for identification [10].

Computational Modeling of Electronic and Steric Properties

Computational chemistry methods have been extensively applied to understand the electronic structure and steric properties of bis(2-diphenylphosphinoethyl)phenylphosphine [17] [18] [19] [20]. Density functional theory calculations provide detailed insights into the electronic distribution, molecular orbitals, and thermodynamic properties of the ligand system [19] [20].

The development of density-functional tight-binding parameters for phosphine-stabilized systems has enabled efficient computational modeling of large phosphine-containing molecular assemblies [19]. These computational approaches allow for the investigation of ligand binding energies, molecular orbital energies, and geometric preferences in various coordination environments [19].

Steric parameter evaluation through computational methods involves the calculation of cone angles and buried volume percentages [20] [21] [22]. The Tolman cone angle concept has been extended through computational approaches to provide quantitative measures of steric bulk for complex polydentate ligands [21] [22]. Computational assessment of cone angles allows for systematic comparison of steric properties across different ligand families [22].

Electronic parameter determination through computational modeling involves the analysis of molecular orbital energies and electron density distributions [18] [20]. The electronic properties of phosphine ligands can be quantified through calculations of donor-acceptor orbital interactions and charge transfer characteristics [18]. These computational studies provide fundamental understanding of the electronic factors governing ligand coordination behavior [18].

Comparative computational studies of different triphos ligand systems reveal the relationship between electronic structure and coordination preferences [20]. Density functional theory calculations support experimental observations regarding the preference for tridentate versus bidentate coordination modes based on electronic factors [20]. The computational results demonstrate that electron-rich phosphines tend to form bidentate complexes, while less electron-rich ligands coordinate in tridentate fashion [20].

Quantum chemical calculations of phosphorus shielding tensors provide theoretical validation of nuclear magnetic resonance chemical shift assignments [23]. The computational prediction of nuclear magnetic resonance parameters enables detailed correlation between experimental spectroscopic data and electronic structure [23].

Computational MethodProperty CalculatedTypical Values/ResultsReference
Density Functional TheoryMolecular Orbital EnergiesVariable with substituents [19] [20]
Cone Angle CalculationsSteric Bulk ParameterDepends on conformation [21] [22]
Nuclear Magnetic Resonance ShieldingChemical Shift PredictionCorrelation with experiment [23]
Tight-Binding MethodsBinding EnergiesMetal-ligand interactions [19]

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23582-02-7

Wikipedia

Bis(2-(diphenylphosphino)ethyl)phenylphosphine

Dates

Modify: 2023-08-15

Explore Compound Types